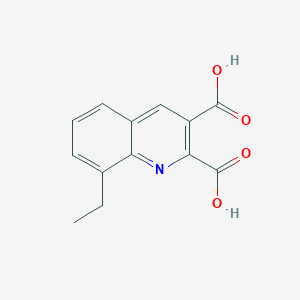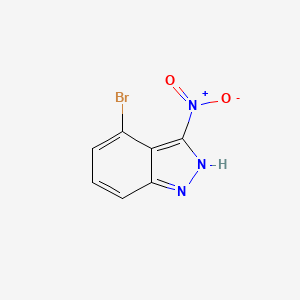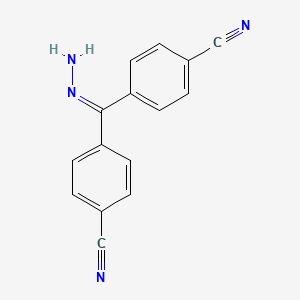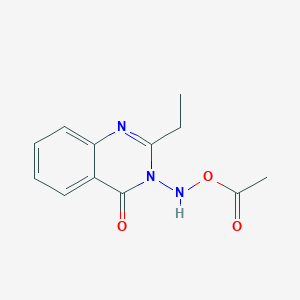
3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one typically involves the oxidation of the corresponding 3-aminoquinazolone. One common method is the oxidation using lead tetra-acetate at low temperatures, around –20 °C . This reaction converts the 3-amino group to the 3-acetoxyamino group, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one undergoes several types of chemical reactions, including:
Aziridination: This compound can react with alkenes to form aziridines through nucleophilic attack by the acetoxyamino group.
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are less documented.
Common Reagents and Conditions
Aziridination: Common reagents include alkenes and conditions often involve the presence of ester-substituted allylic alcohols.
Oxidation: Lead tetra-acetate is a common oxidizing agent used in the preparation of this compound.
Major Products Formed
科学研究应用
3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The acetoxyamino group can participate in nucleophilic attacks, leading to the formation of aziridines. This reaction is facilitated by the presence of hydrogen bonding and specific reaction conditions . The exact molecular pathways and targets are still under investigation, but the compound’s ability to form stable intermediates makes it a valuable tool in chemical biology.
相似化合物的比较
Similar Compounds
3-Aminoquinazolin-4(3H)-one: The precursor to 3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one.
2-Ethylquinazolin-4(3H)-one: Lacks the acetoxyamino group but shares the quinazolinone core structure.
Uniqueness
This compound is unique due to its acetoxyamino group, which imparts distinct reactivity and potential biological activity. This functional group allows for specific interactions and reactions that are not possible with its simpler analogs.
属性
CAS 编号 |
114914-23-7 |
|---|---|
分子式 |
C12H13N3O3 |
分子量 |
247.25 g/mol |
IUPAC 名称 |
[(2-ethyl-4-oxoquinazolin-3-yl)amino] acetate |
InChI |
InChI=1S/C12H13N3O3/c1-3-11-13-10-7-5-4-6-9(10)12(17)15(11)14-18-8(2)16/h4-7,14H,3H2,1-2H3 |
InChI 键 |
ILBBIZYSHBOQTH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1NOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


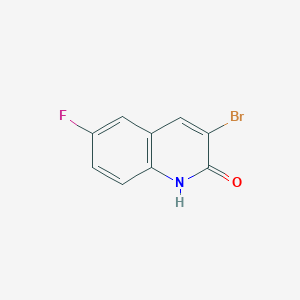
![Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11868777.png)
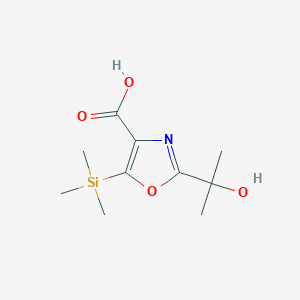
![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)
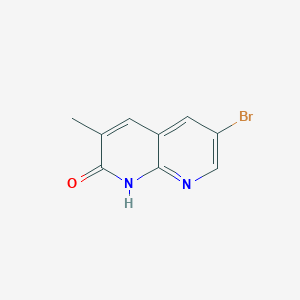
![9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11868802.png)



![5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl](/img/structure/B11868816.png)
